molecular formula C12H22B B074569 Dicyclohexylborane CAS No. 1568-65-6

Dicyclohexylborane

Cat. No. B074569
CAS RN: 1568-65-6
M. Wt: 177.12 g/mol
InChI Key: LUHUASWMJCSDTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dicyclohexylborane and related compounds involves several innovative approaches. For instance, neutral cyclic sp²-sp³ and sp³-sp³ diboranes can be synthesized from the reaction of N,N'-dicyclohexylcarbodiimide with 1,2-dichlorodiboranes(4) at room temperature, marking a novel method of carbodiimide insertion into diborane(4) structures (Erkan Fırıncı et al., 2020).

Molecular Structure Analysis

The molecular and electronic structures of dicyclohexylborane derivatives have been extensively studied. For example, the crystal and molecular structures of carborane-containing liquid crystals provide insights into the conformational, thermal, and spectroscopic characteristics of dicyclohexylborane compounds (P. Kaszyński et al., 2001).

Chemical Reactions and Properties

Dicyclohexylborane participates in various chemical reactions, demonstrating its versatility. A study by Diane M. Hinkens and M. Midland (2009) investigated the cyclization reactions of dicyclohexyl-6-iodo- and -6-tosylhexenylborane, revealing a facile radical cyclization process leading to rearrangement-cyclization products with potential for enantioselectivity (Diane M. Hinkens & M. Midland, 2009).

Physical Properties Analysis

The study of dicyclohexylborane's physical properties is crucial for understanding its behavior and potential applications. However, specific studies focusing on the physical properties of dicyclohexylborane were not identified in the current search. Typically, these investigations would cover aspects such as melting point, boiling point, solubility, and stability under various conditions.

Chemical Properties Analysis

The chemical properties of dicyclohexylborane, including reactivity with different functional groups, stability under various chemical conditions, and its role in catalysis, have been a subject of research. The reactivity of 1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diynes towards triethylborane, triallylborane, and 1-boraadamantane showcases the diverse chemical behavior of borane derivatives, including dicyclohexylborane (B. Wrackmeyer et al., 2002).

Scientific Research Applications

  • Asymmetric Synthesis of Secondary (E)-allyl Alcohols : Dicyclohexylborane is used in the hydroboration of aliphatic 1-alkynes to produce (E)-allyl alcohols with high enantiomeric excess. This method is valuable in the synthesis of chiral molecules (Oppolzer & Radinov, 1992).

  • Synthesis of Functionalized Trisubstituted Olefins : The reactivity of dicyclohexylborane with α,β-acetylenic ketones to form allenoxyborinates is utilized in synthesizing stereodefined, functionalized, trisubstituted olefins (Yu, Li & Kabalka, 1999).

  • Synthesis of Alkenyl Selenides : Dicyclohexylborane aids in the synthesis of 1,2-disubstituted alkenyl selenides, a method that is significant for creating disubstituted alkenyl selenides containing a cyclohexyl group (Yang & Huang, 1996).

  • Hydroboration Polymerization : This process uses dicyclohexylborane for hydroboration polymerization of dicyano compounds, leading to the formation of poly(cyclodiborazane)s. These polymers exhibit high stability toward air and moisture (Matsumi & Chujo, 1999).

  • Hydroboration of 1-Alkylthio-1-Alkynes : This process involves adding a dialkylboryl group to the α-position of the triple bond, yielding either S-alkyl alkanethioates or (Z)-1-alkylthio-1-alkenes (Hoshi, Masuda & Arase, 1990).

  • Characterization and Reactivity of Oxytriorganoborate : Dicyclohexylborane hydroborates methyl 2-acetamidoacrylate to produce zwitterionic structures established by X-ray crystallography. This finding is crucial for understanding the structure and reactivity of such complexes (Denniel et al., 1995).

  • Selective Hydroboration of Alkenes and Alkynes : Dicyclohexylborane is effective in selectively hydroborating terminal alkenes in the presence of ketones or aldehydes, leading to hydroxyaldehydes and hydroxyketones upon oxidation (Kabalka, Yu & Li, 1998).

  • Enantiomerically Pure Cyclopropylboronic Esters Synthesis : The synthesis of these esters from alkynes via hydroboration-cyclopropanation sequence employs dicyclohexylborane, highlighting its utility in creating enantiomerically pure compounds (Pietruszka & Witt, 2000).

  • Hydroboration of Alkyne-Functionalized Benzodiazaboroles : Dicyclohexylborane reacts with alkyne-functionalized benzodiazaboroles to form 1,1-diborylalkenes, illustrating its role in regioselective addition reactions (Weber et al., 2013).

Safety And Hazards

Dicyclohexylborane must be used immediately upon generation or stored as a solid under dry nitrogen . It should be used in a fume hood . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

Dicyclohexylborane has been used in various research studies for the reduction of ketones and α,β-unsaturated ketones, and for the hydroboration of alkynes, alkenes, and allenes . Future research may explore other potential applications of Dicyclohexylborane in organic synthesis.

properties

InChI

InChI=1S/C12H22B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHUASWMJCSDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B](C1CCCCC1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431825
Record name dicyclohexylborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexylborane

CAS RN

1568-65-6
Record name dicyclohexylborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1568-65-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,450
Citations
G Zweifel, NR Ayyangar, HC Brown - Journal of the American …, 1963 - ACS Publications
The remarkable utility of bis-(3-methyl-2-butyl)-borane prompted an examination of the characteristics of several related dialkylboranes. Dicyclohexylborane, bis-(íraŦí-2-…
Number of citations: 61 pubs.acs.org
HC Brown, JVNV Prasad, SH Zee - The Journal of Organic …, 1985 - ACS Publications
The hydroboration of representative heterocycles bearing an endocyclic double bond with borane-methylsulfide (BMS), 9-borabicyclo [3.3. 1] nonane (9-BBN), dicyclohexylborane (…
Number of citations: 75 pubs.acs.org
CD Blue, DJ Nelson - The Journal of Organic Chemistry, 1983 - ACS Publications
… The corresponding dicyclohexylborane products show much smaller 13C shifts and undergo protonolysis rapidly in either CDC13 or THF solvent. With the dicyclohexylborane products, …
Number of citations: 34 pubs.acs.org
G Zweifel, H Arzoumanian - Journal of the American Chemical …, 1967 - ACS Publications
… OH We have also investigated the use of 2,3-dimethyl-2butylborane and dicyclohexylborane as reagents for the conversion of 1-hexyne to the 1,1-diborohexane. Treatment of 1-hexyne …
Number of citations: 92 pubs.acs.org
J Klein, E Dunkelblum - Israel Journal of Chemistry, 1967 - Wiley Online Library
… It has been shown [3] that hindered dialkylboranes gave high amounts of cis 2-methylcyclohexanol (79% with disiamylborane and 94% with dicyclohexylborane). Although the …
Number of citations: 8 onlinelibrary.wiley.com
M Hoshi, A Arase - Synthetic communications, 1997 - Taylor & Francis
… The acceleration of the hydroboration by the use of a catalytic amount of dicyclohexylborane was remarkable. For example, in the presence of 5 mol% of …
Number of citations: 16 www.tandfonline.com
GW Kabalka, S Yu, NS Li, U Lipprandt - Tetrahedron letters, 1999 - Elsevier
… 1 Recently, we reported that the carbon-carbon double bonds and triple bonds of nonconjugated unsaturated ketones and aldehydes can be selectively hydroborated by dicyclohexylborane …
Number of citations: 13 www.sciencedirect.com
H Taniguchi - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
… In this study, the displacement reaction involving the organoboranes derived from the hydroboration of several types of olefins with dicyclohexylborane and di-exo-norbornylborane has …
Number of citations: 8 www.journal.csj.jp
HC Brown, RR Iyer, NG Bhat, US Racherla, CA Brown - Tetrahedron, 1992 - Elsevier
… Accordingly, we decided to use dicyclohexylborane as the hydroborating agent since cyclohexene is considerably more economical than 1,4dimethylcyclohexene. A series of long-…
Number of citations: 11 www.sciencedirect.com
HC Brown, V Varma - The Journal of Organic Chemistry, 1974 - ACS Publications
… These results point out clearly that dicyclohexylborane and di-3-pinanylborane in diglyme possess remarkable ability to introduce steric control into the reduction of ketones. The results …
Number of citations: 39 pubs.acs.org

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